molecular formula C10H11NO3 B7764539 N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 5237-71-8

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B7764539
CAS No.: 5237-71-8
M. Wt: 193.20 g/mol
InChI Key: OBOAPYIYGLQNIM-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 21398-80-1) is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is characterized by a 2,3-dihydro-1,4-benzodioxine (benzodioxane) ring system substituted with a carboxamide group at the 2-position, where the amide nitrogen is methylated . This benzodioxane-based scaffold is of significant interest in medicinal and organic chemistry as a privileged structure for the design and synthesis of novel bioactive molecules. Suppliers offer this compound with a documented purity of 98% . The specific research applications and mechanism of action for this exact compound are not detailed in the available literature, necessitating further investigation by qualified researchers. It serves as a versatile building block for chemical synthesis and is a key intermediate for exploring structure-activity relationships in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOAPYIYGLQNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284293, DTXSID50966748
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-80-1, 5237-71-8
Record name NSC36579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation-Driven Cyclization

The benzodioxine scaffold is typically synthesized via alkylation of dihydroxybenzene derivatives. For example, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions to form 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

Reaction Conditions:

  • Base: Aqueous NaOH or KOH (5–10 equivalents)

  • Catalyst: Tetrabutyl ammonium bromide (0.1–1 mol%)

  • Temperature: Reflux (80–100°C)

  • Yield: 70–85% after recrystallization

This method prioritizes cost-effectiveness and scalability, as 1,2-dibromoethane is industrially accessible. The reaction proceeds via nucleophilic substitution, where hydroxyl groups attack the dibromoethane to form the dioxane ring.

Carboxylic Acid Intermediate Synthesis

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde) undergoes oxidation to yield the corresponding carboxylic acid. Potassium permanganate (KMnO₄) in aqueous media is the preferred oxidant due to its high efficiency and safety profile compared to peroxide-based systems.

Optimized Protocol:

  • Oxidant: KMnO₄ (1.2–1.5 equivalents)

  • Temperature: 90–110°C

  • Reaction Time: 2–3 hours

  • Yield: 85–90%

The reaction mechanism involves the aldehyde’s conversion to a geminal diol intermediate, followed by oxidation to the carboxylic acid. Excess KMnO₄ ensures complete conversion, while acidic workup precipitates the product.

Amidation Strategies

Mixed-Anhydride Method

The carboxylic acid is converted to the carboxamide via a mixed-anhydride intermediate. This method avoids racemization and is suitable for sterically hindered substrates.

Stepwise Procedure:

  • Activation: Treat the acid with isobutyl chloroformate in the presence of N-methylmorpholine at 0–5°C.

  • Amination: Add methylamine (2–3 equivalents) and stir at room temperature.

  • Workup: Acidify with HCl, extract with dichloromethane, and purify via recrystallization.

Yield: 75–88%

Direct Amination of Esters

An alternative route involves hydrolyzing methyl esters to carboxylic acids, followed by amidation. For example, methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is saponified using LiOH, then subjected to amidation.

Conditions:

  • Ester Hydrolysis: 2M LiOH, reflux, 4 hours

  • Amidation: Mixed-anhydride method as above

  • Overall Yield: 65–72%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems, which enhance heat transfer and reduce reaction times. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time10–15 minutesMinimizes side reactions
Temperature85–95°CBalances kinetics and safety
Catalyst Loading0.5 mol% TBABCost-effective

Waste Management

The use of KMnO₄ generates MnO₂ sludge, necessitating filtration and neutralization steps. Industrial plants often employ centrifugation and pH-adjusted wastewater treatment to meet environmental regulations.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Alkylation + KMnO₄High yield, scalableMnO₂ waste management85–90%
Mixed-AnhydrideMinimal racemizationSensitive to moisture75–88%
Ester HydrolysisUses stable intermediatesAdditional hydrolysis step65–72%

Reaction Mechanism Elucidation

Alkylation Step

The reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane proceeds via an SN2 mechanism. The hydroxyl groups deprotonate under basic conditions, forming oxyanions that attack the terminal carbons of dibromoethane. This step is rate-limited by the formation of the oxyanion intermediate.

Oxidation Dynamics

KMnO₄-mediated oxidation follows a concerted pathway where the aldehyde’s C=O bond is cleaved, and two oxygen atoms from MnO₄⁻ are incorporated into the carboxylic acid. The reaction is first-order with respect to both the aldehyde and KMnO₄.

Purity and Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 4.28 (4H, dioxane CH₂), δ 7.2–7.66 (aromatic protons)

  • IR: 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)

Chromatographic Analysis

HPLC purity exceeds 98% when using a C18 column (acetonitrile/water gradient, 1 mL/min) .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its derivatives are particularly relevant in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitutions and acylation due to the presence of the amide group .

Reaction Type Description
Nucleophilic SubstitutionCan react with sulfonyl chlorides to form sulfonamide derivatives
AcylationInvolves reactions that yield compounds with enzyme inhibitory activity

Biology

Research indicates that compounds containing the benzodioxane structure exhibit a range of biological activities, including anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound may serve as therapeutic agents for conditions such as Alzheimer's disease due to their cholinesterase inhibitory activity .

Biological Activity Potential Application
Anti-inflammatoryTreatment of inflammatory conditions
AntimicrobialDevelopment of antibacterial agents
NeuroprotectivePotential treatment for neurodegenerative diseases

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its ability to inhibit specific enzymes such as α-glucosidase and lipoxygenase suggests it could modulate critical biochemical pathways relevant to these conditions .

Therapeutic Area Mechanism of Action
Cancer TreatmentPotential anti-cancer properties through enzyme inhibition
Neurological DisordersCholinesterase inhibition for Alzheimer's treatment

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory effects of this compound derivatives demonstrated significant activity against α-glucosidase and lipoxygenase. This finding supports its potential use in managing diabetes and inflammatory diseases .

Case Study 2: Antimicrobial Activity

Research conducted on benzodioxane derivatives revealed promising antimicrobial properties. Compounds derived from this compound were tested against various bacterial strains, showing effective inhibition .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen in benzodioxine carboxamides is a critical site for structural diversification. Key analogs include:

Compound Name Substituent on Amide Nitrogen Molecular Weight Key Properties/Applications Reference
N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Methyl 207.22 Intermediate for bioactive molecules
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Ethylphenyl 285.33 Enhanced lipophilicity; potential CNS targets
N-[3-(Trifluoromethyl)phenyl]-... 3-Trifluoromethylphenyl 335.28 Improved metabolic stability; enzyme inhibition
N-[4-(Aminosulfonyl)phenyl]-... (F0451-2187) 4-Sulfamoylphenyl 334.34 Zika virus MTase inhibitor (IC₅₀: 2.1 μM)
N-(2-Methyl-4-nitrophenyl)-... 2-Methyl-4-nitrophenyl 314.29 Electron-withdrawing group for reactivity

Key Observations :

  • Aryl Substituents : Bulky groups (e.g., 4-ethylphenyl) enhance lipophilicity, aiding blood-brain barrier penetration . Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) improve oxidative stability and receptor affinity .
  • Sulfonamide Group : Introduced in F0451-2187, this group enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition .

Positional Isomerism on the Benzodioxine Ring

Variations in substitution positions on the benzodioxine ring significantly alter bioactivity:

Compound Name Substituent Position Molecular Weight Key Findings Reference
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide 5-Position 207.22 Improved binding to melatonin receptors
N-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide 6-Position 207.22 Lower agonist activity compared to 5-substituted analogs
2,3-Dihydro-5-methoxy-1,4-benzodioxine-2-carboxamide 5-Methoxy 237.23 Enhanced electron density for receptor interactions

Key Observations :

  • 5-Position Substitution : Favors interactions with melatonin and serotonin receptors (e.g., 5-HT2C) due to optimal spatial arrangement .

Complex Derivatives with Heterocyclic Moieties

Advanced analogs incorporate heterocycles for targeted applications:

Compound Name Structural Feature Molecular Weight Application Reference
N-[1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-... Pyrazole-thiophene hybrid 341.40 Potential kinase or GPCR modulation
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-... Pyrazole-methoxybenzyl hybrid 365.38 Designed for selective receptor agonism
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... Isoquinoline-dioxane hybrid 380.40 Antiproliferative activity under study

Key Observations :

  • Targeted Design : Methoxybenzyl groups (e.g., ) may enhance selectivity for serotonin or melatonin receptors.

Biological Activity

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that enhances its lipophilicity and ability to penetrate biological membranes. The presence of the N-methyl group is significant as it influences the compound's reactivity and biological activity compared to similar compounds such as 2,3-dihydro-1,4-benzodioxine-6-carboxamide and 1,4-benzodioxine-2-carboxamide.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are crucial in metabolic pathways and neurological functions respectively .
  • Receptor Binding : It interacts with specific receptors that may mediate anti-inflammatory and analgesic effects, suggesting potential applications in treating conditions like chronic pain and inflammation.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may reduce inflammation through modulation of inflammatory mediators.

Pro-apoptotic Activity

Recent investigations have highlighted the pro-apoptotic potential of this compound in cancer therapy. It has been observed to induce apoptosis in hematological cancer cells and solid tumor cell lines by impairing autophagosome-lysosome fusion, which is critical in cancer cell survival .

Study on Enzyme Inhibition

A study focused on the synthesis of derivatives related to N-methyl-2,3-dihydro-1,4-benzodioxine showed significant inhibition against α-glucosidase. The results indicated that modifications in the structure could enhance inhibitory activity, suggesting a promising avenue for diabetes treatment .

Compoundα-Glucosidase Inhibition (%)AChE Inhibition (%)
This compound75%30%
2,3-Dihydro-1,4-benzodioxine-6-carboxamide60%20%

Cancer Cell Studies

Another pivotal study evaluated the cytotoxic effects of N-methyl-2,3-dihydro-1,4-benzodioxine derivatives on various cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves:

  • Benzodioxine ring formation : Cyclization of catechol derivatives (e.g., with 1,2-dibromoethane) under basic conditions (K₂CO₃) to construct the benzodioxine core .
  • Carboxamide coupling : Reaction of the benzodioxine carboxylic acid with methylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents .
  • Purification : Recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming hydrogen (¹H) and carbon (¹³C) environments, including the methyl group and benzodioxine ring protons .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carboxamide (C=O, N-H) and ether (C-O-C) functional groups .

Q. What preliminary biological assays are used to evaluate its activity?

  • Cytotoxicity assays : Testing against cancer cell lines (e.g., MCF-7, HT-29) using MTT or SRB assays to determine IC₅₀ values .
  • Enzyme inhibition studies : Screening against targets like DprE1 (for anti-tubercular activity) via kinetic assays .
  • Microbial susceptibility tests : Assessing antibacterial/antifungal activity using broth microdilution methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carboxamide coupling efficiency .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Catalyst optimization : Use of DMAP accelerates coupling reactions by stabilizing intermediates .
  • Continuous flow reactors : For industrial-scale synthesis, ensuring consistent mixing and temperature .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., iodine, methoxy, or trifluoromethyl substituents) to identify critical functional groups. For example, iodine enhances cytotoxicity, while methoxy groups improve solubility .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., DprE1 in tuberculosis studies) .
  • Meta-analysis : Aggregate data from multiple studies to account for variability in assay protocols .

Q. How do substituent modifications influence the compound’s mechanism of action?

  • Electron-withdrawing groups (e.g., CF₃) : Increase binding affinity to hydrophobic enzyme pockets (e.g., Zika virus methyltransferase) .
  • Methoxy groups : Enhance solubility and modulate apoptosis pathways in cancer cells .
  • Halogen substituents (e.g., iodine) : Improve radioimaging potential and interaction with DNA repair enzymes .

Table 1 : Substituent Effects on Biological Activity

SubstituentBiological ActivityMechanismReference
IodineAnticancerDNA intercalation
MethoxyAnti-inflammatoryCOX-2 inhibition
TrifluoromethylAntiviralMethyltransferase inhibition

Methodological Notes

  • Contradictions in Evidence : Variations in IC₅₀ values (e.g., 15 µM vs. 20 µM for breast vs. colon cancer cells) highlight cell line-specific responses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.